![molecular formula C10H14BrN3 B1380866 3-Bromo-2-(piperazin-1-yl)aniline CAS No. 1780208-47-0](/img/structure/B1380866.png)
3-Bromo-2-(piperazin-1-yl)aniline
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Overview
Description
Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step procedures. For example, a series of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse. Some methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Insecticidal Activities
Compounds containing piperazine structures have been reported to exhibit insecticidal properties. For instance, derivatives of piperazine have shown a mortality rate of 70% towards Mythimna separata Walker at a concentration of 200 mg·L -1 .
Fungicidal Properties
Some piperazine derivatives have demonstrated favorable fungicidal activities, with certain compounds achieving a growth inhibitory rate of 92.3% against Physalospora piricola, suggesting potential as new fungicidal leading structures .
Antitumor Applications
Piperazine serves as intermediates in the synthesis of novel organic compounds with applications in various therapeutic areas, including antitumor treatments .
Antifungal and Antidepressant Uses
Derived compounds from piperazine are applied in antifungal and antidepressant therapies .
Antiviral and Anti-HIV-1 Activities
Piperazine derivatives are known for their antiviral activities, including anti-HIV-1 effects .
Antipsychotic Drug Substances
Derivatives of 3-(Piperazin-1-yl)-1,2-benzothiazole, which share structural similarities with 3-Bromo-2-(piperazin-1-yl)aniline, act as dopamine and serotonin antagonists and are used in antipsychotic medications .
Synthesis of Structurally Modified Derivatives
A library of structurally modified derivatives of piperazine-related compounds has been designed for various scientific applications .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-(piperazin-1-yl)aniline is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including movement, reward, learning, and mood .
Mode of Action
3-Bromo-2-(piperazin-1-yl)aniline interacts with its target, the D3 dopamine receptor, by binding to it . This binding can alter the normal functioning of the receptor, leading to changes in the signaling pathways it is involved in
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-(piperazin-1-yl)aniline are likely related to dopamine signaling, given its interaction with the D3 dopamine receptor . Dopamine signaling plays a key role in the mesocorticolimbic system, also known as the reward system . Alterations in this system can have significant effects on behavior and mood.
Result of Action
The molecular and cellular effects of 3-Bromo-2-(piperazin-1-yl)aniline’s action are likely to involve changes in dopamine signaling due to its interaction with the D3 dopamine receptor . These changes could potentially influence a variety of physiological functions and behaviors, including movement, reward, learning, and mood .
Safety and Hazards
Future Directions
The future directions in the research of piperazine derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. For example, a literature review suggested that chemists could design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
properties
IUPAC Name |
3-bromo-2-piperazin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWUYZNVOUPKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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